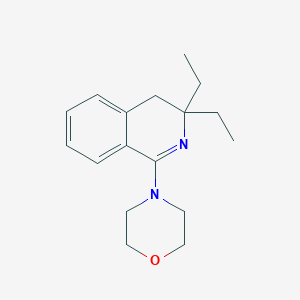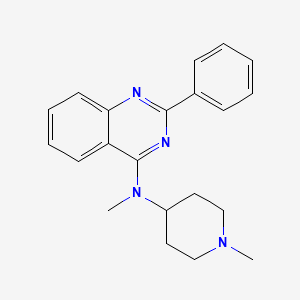![molecular formula C16H16N2O5 B5508249 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)
3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves multiple steps, including the regioselective protection of hydroxyl groups and the reaction of 4-nitrobenzyl bromide with specific benzaldehydes. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups, including o-nitrobenzyl, yields products with significant yields (Plourde & Spaetzel, 2002). Similarly, the reactions of 4-nitrobenzyl bromide with ortho-substituted benzaldehydes produce benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives, showcasing a versatile approach to synthesizing complex organic molecules (Hayvalı et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and crystallographic methods provides insights into the conformation and stability of compounds like this compound. Studies involving DFT calculations, NLO, NBO, and HOMO-LUMO analysis reveal the molecular geometry, electronic properties, and reactive sites of oxime compounds. For example, conformational, spectroscopic, and optical analyses of benzaldehyde oximes have elucidated their molecular structures and reactive characteristics (Kaya et al., 2018).
Scientific Research Applications
Photocatalytic Oxidation
Photocatalytic oxidation of benzyl alcohol derivatives, including those with nitro groups, into corresponding aldehydes using TiO2 under visible light irradiation demonstrates high conversion and selectivity. This process, which involves molecular oxygen, highlights the potential for selective photocatalytic applications of similar compounds in the presence of light and oxygen, providing a green chemistry approach to aldehyde synthesis (Higashimoto et al., 2009).
Electrochemical Conversion
Electrochemical reduction of α-nitrobenzylic compounds in ethanol and aqueous acetic buffer partially forms the corresponding oximes, with yields reaching 50% at low temperatures. This method demonstrates the feasibility of electrochemically converting nitrobenzyl compounds into oximes, highlighting an avenue for the synthesis of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and related compounds (Miralles-Roch et al., 1993).
Protection of Hydroxyl Functions
The use of the 4-nitrobenzyl group for protecting hydroxyl functions in chemical synthesis is well-documented. It offers selectivity in removal among benzyl-type protecting groups through reduction to the 4-aminobenzyl group followed by electrochemical oxidation. This strategy could potentially be applied in the synthesis and protection of hydroxyl groups in complex molecules, including those related to this compound (Kukase et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-16-9-13(10-17-19)5-8-15(16)23-11-12-3-6-14(7-4-12)18(20)21/h3-10,19H,2,11H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDSCGGTZYQDG-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)


![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)